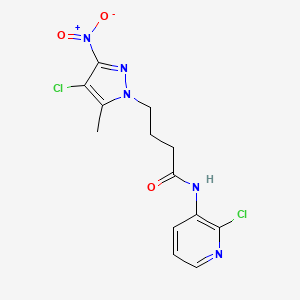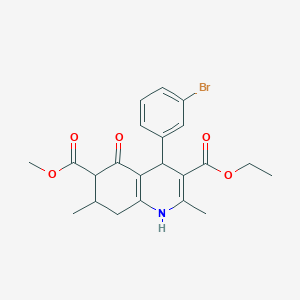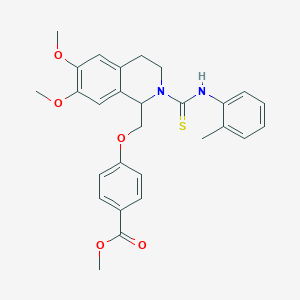
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-chloropyridin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-chloropyridin-3-yl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-chloropyridin-3-yl)butanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids.
Chlorination: The nitrated pyrazole is chlorinated using thionyl chloride or phosphorus pentachloride.
Coupling with pyridine derivative: The chlorinated pyrazole is then coupled with a 2-chloropyridine derivative in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the butanamide: Finally, the resulting intermediate is reacted with butanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The chlorine atoms on the pyrazole and pyridine rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology
It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
Industry
Possible use as an intermediate in the synthesis of agrochemicals, dyes, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-chloropyridin-3-yl)butanamide would depend on its specific biological activity. For example, if it acts as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or interfere with protein synthesis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(2-chloropyridin-3-yl)butanamide: Lacks the nitro group, which may affect its biological activity.
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methylpyridin-3-yl)butanamide: Substitution on the pyridine ring may alter its chemical properties and reactivity.
Uniqueness
The presence of both the nitro and chloro groups on the pyrazole ring, along with the chloropyridine moiety, makes 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-chloropyridin-3-yl)butanamide unique in terms of its potential reactivity and biological activity.
Properties
Molecular Formula |
C13H13Cl2N5O3 |
|---|---|
Molecular Weight |
358.18 g/mol |
IUPAC Name |
4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(2-chloropyridin-3-yl)butanamide |
InChI |
InChI=1S/C13H13Cl2N5O3/c1-8-11(14)13(20(22)23)18-19(8)7-3-5-10(21)17-9-4-2-6-16-12(9)15/h2,4,6H,3,5,7H2,1H3,(H,17,21) |
InChI Key |
NGNNAHCKHJQZDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=C(N=CC=C2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(cyclohexylcarbonyl)-N-[4-(propan-2-yl)phenyl]leucinamide](/img/structure/B11445867.png)
![N-(4-chlorophenyl)-5,7-dimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11445874.png)
![6-Cyclohexyl 2-methyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate](/img/structure/B11445875.png)
![(5E)-5-(4-fluorobenzylidene)-9-(4-fluorophenyl)-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazoline](/img/structure/B11445877.png)
![5-(4-bromophenyl)-2-[(2-chlorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11445881.png)
![8-(5-bromo-2-methoxyphenyl)-3-(5-chloro-2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11445886.png)
![3-Amino-2-[(2-methylphenyl)carbamoyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B11445888.png)
![3-(4-ethylphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11445894.png)
![N-cyclohexyl-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11445898.png)
![2-Methyl-N-{[4-methyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-nitrobenzamide](/img/structure/B11445904.png)

![N-(2,4-dimethylphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11445911.png)

amino}cyclohexanecarboxamide](/img/structure/B11445927.png)
